

3-*iodo-N-methylbenzamide* CAS number 90434-01-8

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Compound of Interest

Compound Name: 3-*iodo-N-methylbenzamide*

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An In-Depth Technical Guide to **3-*iodo-N-methylbenzamide*** (CAS: 90434-01-8)

Abstract

3-*iodo-N-methylbenzamide* is a chemical compound with significant potential in medicinal chemistry and drug development, particularly as a fragment or intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utility of this compound. Special emphasis is placed on its emerging role as a key structural motif in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of targeted anticancer therapies.[\[1\]](#)[\[2\]](#)

Introduction

3-*iodo-N-methylbenzamide*, with the CAS number 90434-01-8, is a substituted aromatic amide. Its structure, featuring an iodine atom on the benzene ring and an N-methylamide group, makes it a versatile building block in organic synthesis. The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups, while the amide moiety can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition in biological systems.

While this compound may not be an active pharmaceutical ingredient in itself, its structural components are found in numerous biologically active molecules. Of particular note is its

relevance to the field of oncology, where the benzamide core is a common feature of PARP inhibitors.^{[1][2][3]} PARP enzymes are essential for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.^[4] This guide will delve into the synthesis of **3-iodo-N-methylbenzamide** and explore its potential as a scaffold in the rational design of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-iodo-N-methylbenzamide** is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

Property	Value	Source
CAS Number	90434-01-8	[5] [6] [7] [8] [9]
Molecular Formula	C8H8INO	[7] [8] [9]
Molecular Weight	261.06 g/mol	[7] [9]
Melting Point	95-97 °C	[5] [6]
Boiling Point	342.3±25.0 °C (Predicted)	[5]
Density	1.719±0.06 g/cm3 (Predicted)	[5]
Appearance	White solid	[10]
Canonical SMILES	CNC(=O)C1=CC(=CC=C1)I	[9]
InChI	InChI=1S/C8H8INO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)	[9]

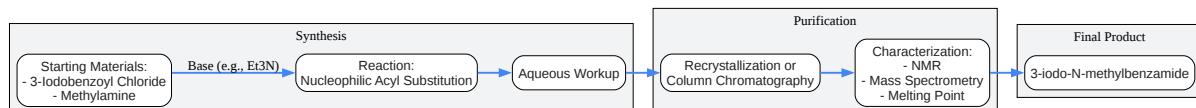
Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Purification

The synthesis of **3-iodo-N-methylbenzamide** is a straightforward process that can be achieved through several established synthetic routes. The most common and efficient method involves the acylation of methylamine with 3-iodobenzoyl chloride.^[11]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-iodo-N-methylbenzamide**.



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Caption: General workflow for the synthesis and purification of **3-iodo-N-methylbenzamide**.

Detailed Experimental Protocol

Objective: To synthesize **3-iodo-N-methylbenzamide** from 3-iodobenzoyl chloride and methylamine.

Materials:

- 3-Iodobenzoyl chloride[12]
- Methylamine (as a solution in THF or as a gas)
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Amine: Slowly add a solution of methylamine (1.1 eq) in THF to the stirred solution of 3-iodobenzoyl chloride. To neutralize the hydrochloric acid byproduct, add triethylamine (1.2 eq). The reaction is a nucleophilic acyl substitution.[11][13]
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **3-iodo-N-methylbenzamide** by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.[5][6]

Applications in Research and Drug Development

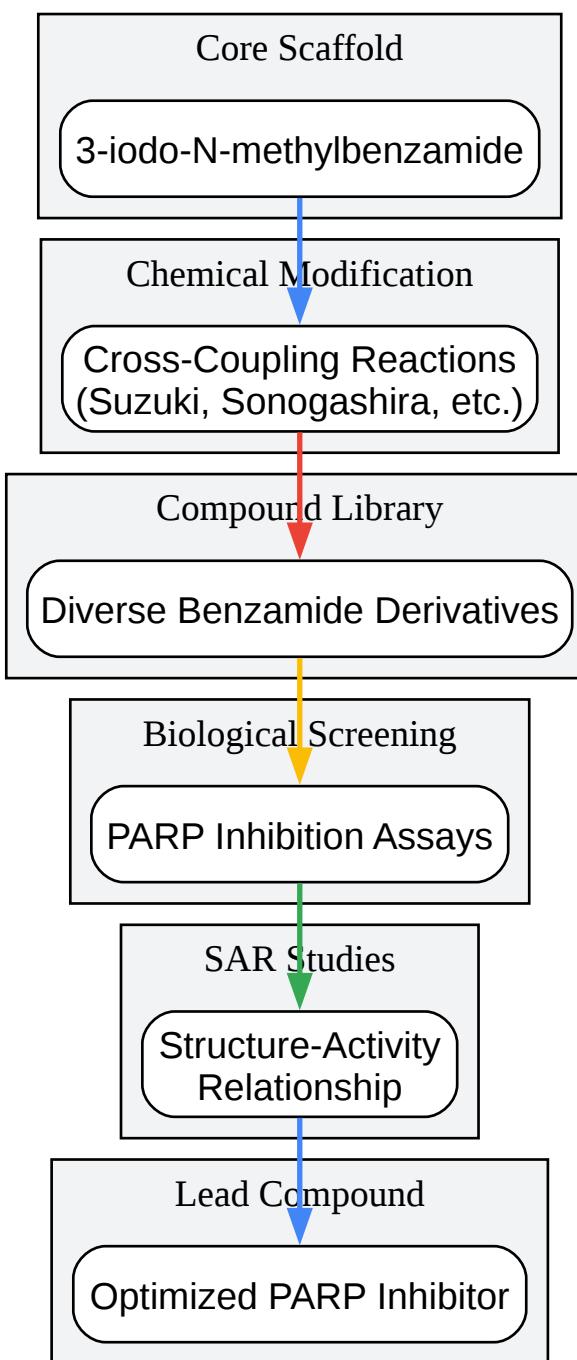
The primary application of **3-iodo-N-methylbenzamide** in drug discovery lies in its use as a scaffold for the synthesis of more complex molecules, particularly PARP inhibitors.

Role as a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[\[1\]](#)[\[3\]](#)

Inhibitors of PARP, particularly PARP1 and PARP2, have shown significant clinical efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[\[1\]](#)[\[4\]](#)

The benzamide moiety is a key pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD⁺ substrate, binding to the catalytic domain of the enzyme.[\[4\]](#) The **3-iodo-N-methylbenzamide** structure provides a valuable starting point for the development of novel PARP inhibitors. The iodine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce different substituents that can interact with specific residues in the PARP active site, thereby modulating potency and selectivity.



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Caption: Drug discovery workflow utilizing **3-iodo-N-methylbenzamide** as a scaffold for PARP inhibitors.

The development of dual-target PARP inhibitors is an emerging strategy to overcome drug resistance and enhance therapeutic efficacy.[\[1\]](#)[\[2\]](#) The versatility of the **3-iodo-N-**

methylbenzamide scaffold makes it an attractive candidate for designing such multi-targeting agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **3-iodo-N-methylbenzamide**.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10][14][15]
- Handling: Avoid contact with skin and eyes, and do not breathe dust.[10] Handle in a well-ventilated area or under a fume hood.[16]
- Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed.
- In case of contact:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.[14][15]
 - Skin: Wash off immediately with plenty of soap and water.[14]
 - Inhalation: Move to fresh air.[14]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[14]

Consult the Safety Data Sheet (SDS) for complete safety and handling information.[10][14][15][16][17]

Conclusion

3-iodo-N-methylbenzamide (CAS: 90434-01-8) is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry, particularly in the development of PARP inhibitors for cancer therapy. Its straightforward synthesis and the reactivity of the iodine atom allow for the creation of diverse molecular libraries for structure-activity relationship studies. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

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